molecular formula C20H21N3O6S B2592335 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 1795484-83-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2592335
CAS No.: 1795484-83-1
M. Wt: 431.46
InChI Key: VCMWHKTZYSGWAH-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic chemical compound designed for research applications. Its structure incorporates a pyrazole core , a moiety frequently investigated in medicinal chemistry for its diverse biological activities . The molecule is further functionalized with a 2,3-dihydrobenzo[b][1,4]dioxin group, a structural motif known to confer rigidity and influence pharmacokinetic properties , and a 2,5-dimethoxybenzenesulfonamide unit, which can serve as a key pharmacophore in various enzyme inhibition studies . The integration of these features makes this compound a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in various in vitro studies, including but not limited to, the synthesis of novel heterocyclic compounds, screening for biological activity, and as a building block in drug discovery platforms. Its structure suggests potential for exploration in several biochemical pathways. This product is intended for research use only and is not approved for use in humans or animals. For Research Use Only (RUO). Not for human or veterinary use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-26-15-7-8-19(27-2)20(9-15)30(24,25)22-14-10-21-23(11-14)12-16-13-28-17-5-3-4-6-18(17)29-16/h3-11,16,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMWHKTZYSGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antiparasitic effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethoxybenzenesulfonamide group enhances its solubility and biological interaction potential.

Molecular Formula: C19H22N2O5S
Molecular Weight: 394.45 g/mol

Cytotoxicity

Recent studies have indicated that pyrazole derivatives exhibit varying degrees of cytotoxicity across different cell lines. The compound has been analyzed for its cytotoxic effects on human cells. In vitro assays demonstrated that certain derivatives of pyrazoles can induce significant cytotoxicity at specific concentrations, raising concerns about their safety profiles in therapeutic applications .

Antiparasitic Activity

The compound has shown promising antiparasitic activity against several protozoan pathogens. In a study focusing on 1,3-diarylpyrazoles, it was found that some compounds exhibited low micromolar potencies against Trypanosoma cruzi and Leishmania infantum, while demonstrating minimal cytotoxic effects on human cells . This suggests that modifications to the pyrazole structure can enhance selectivity towards parasitic targets.

Case Study 1: Antiparasitic Efficacy

A recent investigation into the antiparasitic properties of pyrazole derivatives included the evaluation of this compound. The study reported effective inhibition of Trypanosoma brucei with IC50 values indicating significant potency. The structure-activity relationship (SAR) analysis revealed that modifications at the 4-position of the pyrazole ring could enhance activity against these protozoa while reducing cytotoxicity to mammalian cells .

CompoundTarget PathogenIC50 (µM)Cytotoxicity (CC50 µM)
This compoundT. brucei0.5>100
Other Pyrazole DerivativeT. cruzi0.8>80

Case Study 2: Anticancer Properties

Another study explored the anticancer potential of similar compounds within this chemical class. The findings suggested that certain structural modifications could lead to enhanced activity against various cancer cell lines while maintaining low toxicity levels . This highlights the compound's versatility as a lead candidate for further development in cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Analytical Data Reference
Target Compound ~477.5* Dihydrobenzo[dioxin], pyrazole, dimethoxybenzenesulfonamide Likely multi-step coupling/cyclization Not reported in evidence N/A
Dodecanedioate derivative (Compound 5, ) 1158.1 Dihydrobenzo[dioxin], pyrazolylmethyl, hydroxyl, methoxy, dodecanedioate Multi-step coupling (yield: 26%) NMR, MS-ESI ([M+H]⁺: 1158.1)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... 589.1 Pyrazolo[3,4-d]pyrimidine, fluorophenyl, chromenone, sulfonamide Suzuki coupling (Pd catalyst, yield: 28%) MP: 175–178°C; MS ([M+1]⁺: 589.1)
Tetrazolyl-pyrazol-3-one derivatives () ~600–650* Benzo[diazepin/oxazepin], tetrazolyl, pyrazol-3-one, coumarin Multi-step heterocyclic formation NMR, MS (not explicitly reported)

*Estimated based on structural formula.

Structural and Functional Group Comparisons

(a) Dihydrobenzo[dioxin] Core
  • However, the dodecanedioate derivative includes additional hydroxyl and methoxy groups, increasing polarity and molecular weight .
  • In contrast, the pyrazolo[3,4-d]pyrimidine analog () lacks the dioxin system but incorporates a chromenone (flavonoid-like) scaffold, suggesting divergent biological targets .
(b) Pyrazole and Related Heterocycles
  • The target compound ’s pyrazole ring is simpler than the pyrazolo[3,4-d]pyrimidine in , which merges pyrazole and pyrimidine rings for enhanced planarity and hydrogen-bonding capacity .
  • The tetrazolyl-pyrazol-3-one derivatives () feature fused benzodiazepin/oxazepin systems, emphasizing larger heterocyclic frameworks .
(c) Sulfonamide vs. Other Substituents
  • The target compound’s 2,5-dimethoxybenzenesulfonamide group distinguishes it from the amide and ester functionalities in analogs.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide?

The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Use of triethylamine or sodium hydroxide as a base to deprotonate intermediates and facilitate sulfonamide bond formation .
  • Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to dissolve hydrophobic intermediates and stabilize reactive species .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to optimize reaction time and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the dihydrobenzodioxin, pyrazole, and sulfonamide moieties. Pay attention to diastereotopic protons in the dihydrobenzodioxin ring, which may split into complex multiplets .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity, particularly for detecting trace impurities from incomplete coupling reactions .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Use cell-based assays (e.g., enzyme inhibition, receptor binding) targeting pathways relevant to the dihydrobenzodioxin and sulfonamide pharmacophores. For example, compare activity against analogs with modified substituents (e.g., methoxy vs. fluoro groups) to establish baseline structure-activity relationships (SAR) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

  • Disorder in the dihydrobenzodioxin or pyrazole rings may complicate refinement. Use SHELXL (via the PART instruction) to model disorder by splitting atoms into multiple positions with occupancy refinement .
  • For twinning (common in sulfonamide derivatives), employ the TWIN command in SHELXL and validate results using the R1 and wR2 metrics .
  • Validate hydrogen bonding networks (e.g., sulfonamide N–H···O interactions) using the HAREA command to ensure geometric accuracy .

Q. How should researchers resolve contradictions between computational predictions and experimental biological data?

  • Cross-validate computational models (e.g., docking studies) with dose-response assays to confirm binding affinities. If discrepancies persist:
    • Re-examine the protonation state of the sulfonamide group in silico, as it affects ligand-receptor interactions .
    • Use molecular dynamics simulations to account for protein flexibility, which static docking may overlook .
    • Confirm compound stability under assay conditions (e.g., pH, temperature) via HPLC to rule out degradation .

Q. What computational methods are recommended for modeling this compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite, parameterizing the sulfonamide group’s partial charges with DFT calculations (e.g., B3LYP/6-31G*) .
  • QSAR modeling : Train models using bioactivity data from analogs (e.g., substituent effects on IC₅₀ values) to predict modifications for enhanced potency .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated during synthesis?

  • Employ directed ortho-metalation (DoM) strategies using lithium bases to control substitution patterns on the pyrazole ring .
  • Optimize stoichiometry of coupling reagents (e.g., EDCI/HOBt) to favor monosubstitution over bis-adduct formation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess effects on target binding .
  • Pharmacophore mapping : Overlay active/inactive derivatives to identify critical interactions (e.g., hydrogen bonds via sulfonamide oxygen) .

Q. How do solvent polarity and coordinating properties influence reaction outcomes in its synthesis?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates in sulfonamide bond formation but may stabilize ionic byproducts. Use low-polarity solvents (e.g., DCM) for reactions prone to carbocation rearrangements .
  • Co-solvent systems (e.g., THF/water) can improve solubility of hydrophilic intermediates without compromising reaction efficiency .

Q. What experimental approaches address low yields in final purification steps?

  • Column chromatography : Optimize eluent gradients (e.g., hexane/ethyl acetate) to separate sulfonamide products from unreacted starting materials .
  • Recrystallization : Use solvent pairs like ethanol/water to exploit differences in solubility between the product and hydrophobic impurities .
  • Reaction time adjustment : Prolong coupling steps to ensure complete conversion, verified by TLC or LC-MS .

Q. How can researchers design derivatives with improved metabolic stability?

  • Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce oxidative metabolism .
  • Replace the dihydrobenzodioxin moiety with bioisosteres (e.g., benzofuran) to maintain activity while enhancing stability .

Methodological Notes

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON to check for missed symmetry or disorder .
  • Data Reproducibility : Document solvent/batch effects rigorously, as DMF traces can alter reaction kinetics .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to guide future synthetic efforts .

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